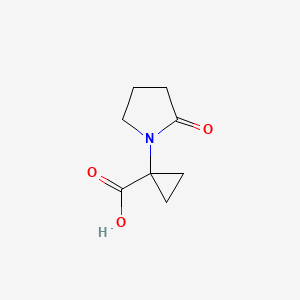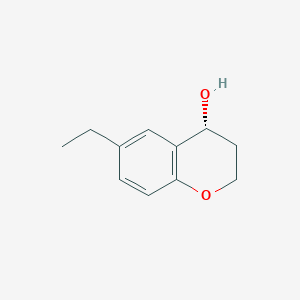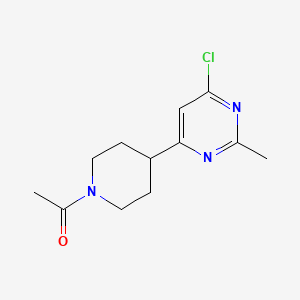![molecular formula C8H10N2O2 B1425883 4-Methyl-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxylic acid CAS No. 856256-55-8](/img/structure/B1425883.png)
4-Methyl-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxylic acid
Übersicht
Beschreibung
“4-Methyl-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxylic acid” is a chemical compound with the molecular formula C8H10N2O2 . It is used in the synthetic preparation of pyrazole derivatives as partial agonists for nicotinic acid receptor .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 166.18 . It is a solid at room temperature . .Wissenschaftliche Forschungsanwendungen
Antihyperglycemic Agents
One study discusses the synthesis and structure-activity relationship of compounds related to 4-Methyl tetrahydrocyclopenta pyrazole carboxylic acid, highlighting their potential as potent antihyperglycemic agents. These compounds have been shown to induce significant reductions in plasma glucose levels in diabetic mice models, suggesting their utility in managing diabetes through the selective inhibition of renal tubular glucose reabsorption without affecting intestinal glucose absorption (Kees et al., 1996).
Anti-inflammatory Activities
Another research area involves the synthesis of thiazolo pyrimidine derivatives, where a compound structurally similar to 4-Methyl tetrahydrocyclopenta pyrazole carboxylic acid exhibited moderate anti-inflammatory activities at certain dosages. This suggests its potential application in developing treatments for inflammation-related disorders (Tozkoparan et al., 1999).
Glucose-lowering Agents
Further studies have explored the utility of acidic azoles, closely related to 4-Methyl tetrahydrocyclopenta pyrazole carboxylic acid, as new classes of antidiabetic agents. These compounds, including pyrazol-3-one derivatives, demonstrated significant plasma glucose-lowering activity in diabetic mice, hinting at their potential as novel treatments for diabetes (Kees et al., 1995).
AMPA Antagonists
Research into heterocyclic-fused 4-oxo-indeno pyrazin derivatives, which share a structural motif with 4-Methyl tetrahydrocyclopenta pyrazole carboxylic acid, has identified compounds with strong binding affinity for AMPA receptors. These findings suggest their application in addressing conditions related to AMPA receptor activity, such as neurological disorders (Jimonet et al., 2001).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-4-2-3-5-6(4)7(8(11)12)10-9-5/h4H,2-3H2,1H3,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIJZMDMZDGZOOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C1C(=NN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7-Chloro-1-(toluene-4-sulfonyl)-1,2,3,4-tetrahydro-benzo[b]azepin-5-one](/img/structure/B1425804.png)
![[1-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]methanol](/img/structure/B1425805.png)
![Methyl 1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B1425807.png)
![5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1425810.png)
![4-[4-(Trifluoromethyl)piperidin-1-yl]aniline](/img/structure/B1425812.png)
![8-Phenyl-1-oxa-3-azaspiro[4.5]dec-2-en-2-amine](/img/structure/B1425814.png)
![{[1-(2,2-difluoroethyl)-1H-1,2,4-triazol-5-yl]methyl}(methyl)amine](/img/structure/B1425816.png)




![4-[3-(Trifluoromethyl)piperidin-1-yl]aniline](/img/structure/B1425823.png)